REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH2:4][C:5](=[N:10]O)[CH2:6]2.C(O)(=O)C>[Pt](=O)=O.C(O)C>[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]([NH2:10])[CH2:6]2
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN1C2CC(CC1CC2)=NO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
shaken for 24 h on a Parr hydrogenation apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL Parr hydrogenation vessel was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The bottle was evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
The hydrogen was then evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen charged to the bottle
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then mixed with Celite 521 (5.0 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a solid residue
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in methanol (100 mL)
|
Type
|
ADDITION
|
Details
|
this solution treated with sodium carbonate (10 g)
|
Type
|
ADDITION
|
Details
|
The resulting suspension was added diethyl ether (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate to dryness
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(CC1CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH2:4][C:5](=[N:10]O)[CH2:6]2.C(O)(=O)C>[Pt](=O)=O.C(O)C>[CH3:1][N:2]1[CH:7]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]([NH2:10])[CH2:6]2
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CN1C2CC(CC1CC2)=NO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
shaken for 24 h on a Parr hydrogenation apparatus
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL Parr hydrogenation vessel was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The bottle was evacuated
|
Type
|
ADDITION
|
Details
|
charged with hydrogen gas to a pressure of 50 psi
|
Type
|
CUSTOM
|
Details
|
The hydrogen was then evacuated
|
Type
|
ADDITION
|
Details
|
nitrogen charged to the bottle
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then mixed with Celite 521 (5.0 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a solid residue
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in methanol (100 mL)
|
Type
|
ADDITION
|
Details
|
this solution treated with sodium carbonate (10 g)
|
Type
|
ADDITION
|
Details
|
The resulting suspension was added diethyl ether (50 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate to dryness
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(CC1CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |